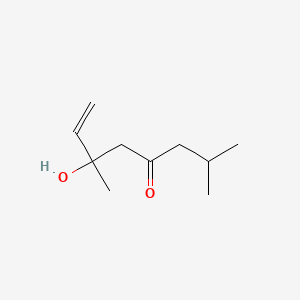
(+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tagetonol is a naturally occurring compound found in the essential oil of the Japanese Ho-leaf. It is known for its unique chemical structure and properties. The compound has the molecular formula C10H18O2 and a molecular weight of 170.2487
Preparation Methods
Synthetic Routes and Reaction Conditions: Tagetonol can be synthesized through several chemical routes. One common method involves the oxidation of linalool, a major component of Ho-leaf oil. The reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions to yield Tagetonol .
Industrial Production Methods: Industrial production of Tagetonol often involves the extraction of Ho-leaf oil followed by fractional distillation to isolate the compound. The leaves and small twigs of the Ho-Sho tree are steam distilled to obtain the essential oil, which contains Tagetonol along with other constituents .
Chemical Reactions Analysis
Types of Reactions: Tagetonol undergoes various chemical reactions, including:
Oxidation: Tagetonol can be further oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: The compound can be reduced to its corresponding alcohols or other reduced forms.
Substitution: Tagetonol can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tagetonol can yield various ketones and aldehydes .
Scientific Research Applications
Tagetonol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammation.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Tagetonol involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through:
Antimicrobial Activity: Tagetonol disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Tagetonol inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
Tagetonol is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Linalool: A major component of Ho-leaf oil, known for its pleasant aroma and biological activities.
Citronellol: Another constituent of essential oils with similar antimicrobial and antioxidant properties.
Geraniol: Found in various essential oils, known for its fragrance and potential therapeutic effects.
Properties
CAS No. |
23007-34-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
6-hydroxy-2,6-dimethyloct-7-en-4-one |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5,8,12H,1,6-7H2,2-4H3 |
InChI Key |
HPKAJXIDKBSLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CC(C)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















